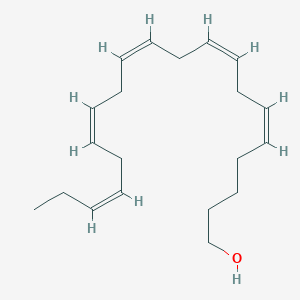

(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaen-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaen-1-ol” is a phosphatidylcholine (PC or GPCho). It is a glycerophospholipid in which a phosphorylcholine moiety occupies a glycerol substitution site .

Synthesis Analysis

The synthesis of this compound involves the use of a common intermediate [(3Z,6Z,9Z)-12,12-diethoxydodeca-3,6,9-trienyl]triphenylphosphonium iodide 11 via three sequential Wittig olefination. The labelled methyl ester of EPA 16b and EPAΔ17t 17b were obtained in near 10% isomeric and radiochemical purities .Molecular Structure Analysis

The molecular formula of this compound is C20H30O2. It has a double-bond stereo configuration .Physical And Chemical Properties Analysis

The compound has a molecular weight of 302.5 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. It has a rotatable bond count of 13. Its exact mass is 302.224580195 g/mol and its monoisotopic mass is 302.224580195 g/mol .Applications De Recherche Scientifique

Marine Biology and Chemistry :

- A new icosanoid lipobetaine was isolated from a red alga, with the structure determined mainly based on NMR spectral and chemical means, including the (5Z,8Z,11Z,14Z,17Z) configuration (Ishida et al., 1994).

- Furan fatty acid steryl esters with inflammatory activity, including a polyunsaturated fatty acid with the (5Z,8Z,11Z,14Z,17E) configuration, were isolated from the marine sponge Dictyonella incisa (Ciminiello et al., 1991).

- An allelopathic substance from red algae was identified as (5Z,8Z,11Z,14Z,17Z)-eicosapentaenoic acid, showing growth-inhibitory and spore-settlement suppressive activities (Suzuki et al., 1996).

Biological and Biochemical Applications :

- Synthesis of 2-(5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraenamidoethyl-d(4) dihydrogen phosphate, a labile intermediate, was reported for a novel biosynthetic pathway in mouse brain and macrophages (Cheng et al., 2008).

- In a study on moth pheromone biosynthesis, (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-icosapentaenoic acid was identified as a precursor in a pathway distinct from that producing the main pheromone components (Wang et al., 2010).

Medicinal Chemistry and Pharmacology :

- Novel analgesics derived from the paracetamol metabolite N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide were synthesized, highlighting the compound's relevance in drug development (Sinning et al., 2008).

- The compound's role in cyclooxygenase activity was detailed, with implications for the formation of prostaglandins and thromboxanes, critical in various physiological processes (Izzo & Mitchell, 2019).

Chemical Synthesis and Analysis :

- Syntheses of various metabolites of icosapentaenoic and docosahexaenoic acids were reported, demonstrating the chemical versatility and significance of this compound in synthetic chemistry (Flock & Skattebol, 2000).

Propriétés

IUPAC Name |

(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaen-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h3-4,6-7,9-10,12-13,15-16,21H,2,5,8,11,14,17-20H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDPTMYCBZDPEZ-JLNKQSITSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaen-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]methylene]-4-fluorobenzenamine](/img/no-structure.png)

![{[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1145196.png)